molecular formula C₂₀H₂₃D₇N₂O₃S₂ B1151648 Pergolide Mesylate-d7

Pergolide Mesylate-d7

Cat. No.: B1151648
M. Wt: 417.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Pergolide Mesylate-d7 is a complex organic molecule. It features a unique structure with multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indoloquinoline core. This is typically achieved through a series of cyclization reactions. The introduction of the heptadeuteriopropyl group is done via a deuterium exchange reaction, which requires specific conditions to ensure the incorporation of deuterium atoms. The methylsulfanylmethyl group is introduced through a substitution reaction, often using a methylsulfanyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The indoloquinoline core can be reduced under specific conditions to yield different derivatives.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced indoloquinoline derivatives, and substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a model compound for studying deuterium effects in organic reactions.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indoloquinoline core can intercalate with DNA, affecting transcription and replication processes. The deuterium atoms can influence the rate of metabolic reactions, leading to altered pharmacokinetics. The methylsulfanylmethyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
  • (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride

Uniqueness

The presence of deuterium atoms in the heptadeuteriopropyl group makes this compound unique compared to its non-deuterated analogs. This can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool for studying isotope effects in biological systems.

Properties

Molecular Formula

C₂₀H₂₃D₇N₂O₃S₂

Molecular Weight

417.64

Synonyms

(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate;  Celance-d7;  Permax-d7;  Nopar-d7;  LY-127809-d7; 

Origin of Product

United States

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